Home > Products > Screening Compounds P86152 > N-(4-Isobutoxybenzyl)-1-butanamine
N-(4-Isobutoxybenzyl)-1-butanamine - 1040691-91-5

N-(4-Isobutoxybenzyl)-1-butanamine

Catalog Number: EVT-1674981
CAS Number: 1040691-91-5
Molecular Formula: C15H25NO
Molecular Weight: 235.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pimavanserin

  • Compound Description: Pimavanserin (PMV) is an atypical antipsychotic drug utilized in the treatment of Parkinson's disease and psychosis. [] PMV is structurally similar to N-(4-Isobutoxybenzyl)-1-butanamine, sharing the same 4-isobutoxybenzyl moiety.

Bis(4-isobutoxyphenyl)methane

  • Compound Description: Bis(4-isobutoxyphenyl)methane (DP-1) is a degradation product of Pimavanserin observed under acidic conditions. []

1,3-Bis(4-isobutoxybenzyl)urea

  • Compound Description: 1,3-Bis(4-isobutoxybenzyl)urea (DP-2) is another Pimavanserin degradation product, formed under basic hydrolysis. []

N-Oxide Product of Pimavanserin

  • Compound Description: The N-oxide product of Pimavanserin (DP-3) arises from the oxidation of the nitrogen atom in the piperidine ring of Pimavanserin by peroxides. []
Overview

N-(4-Isobutoxybenzyl)-1-butanamine is an organic compound with the molecular formula C15H25NOC_{15}H_{25}NO and a molecular weight of 235.37 g/mol. This compound is categorized as an amine and is primarily utilized in biochemical research, particularly in proteomics. Its structure features a butanamine backbone linked to a 4-isobutoxybenzyl group, which contributes to its biological activity and solubility characteristics.

Source and Classification

N-(4-Isobutoxybenzyl)-1-butanamine can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and VWR International, which provide it for research applications. The compound is classified under the category of amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-Isobutoxybenzyl)-1-butanamine typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available benzylamine derivatives and isobutyl alcohol.
  2. Reagents: Common reagents include acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, which facilitate the reaction between the benzylamine and isobutyl alcohol.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants to products.
  4. Purification: The resultant product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for research applications.

The detailed reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the alkyl halide, followed by elimination of a leaving group.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(4-Isobutoxybenzyl)-1-butanamine can be represented as follows:

  • Molecular Formula: C15H25NOC_{15}H_{25}NO
  • Molecular Weight: 235.37 g/mol
  • Structural Features: The compound contains a butanamine chain with an isobutoxy group attached to a benzyl moiety. This configuration influences its solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

N-(4-Isobutoxybenzyl)-1-butanamine participates in various chemical reactions typical of amines:

  1. Alkylation Reactions: It can undergo alkylation with alkyl halides to form more complex amines.
  2. Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  3. Condensation Reactions: It may also participate in condensation reactions with carbonyl compounds, leading to imine formation.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered pharmacokinetics.

Mechanism of Action

Process and Data

The mechanism of action for N-(4-Isobutoxybenzyl)-1-butanamine largely depends on its interaction with biological targets such as receptors or enzymes. As a potential ligand for neurotransmitter receptors, it may influence signaling pathways involved in neurotransmission.

  1. Binding Affinity: The compound's structure allows it to bind selectively to certain receptor sites, potentially modulating their activity.
  2. Biological Effects: Depending on its receptor interactions, it may exhibit effects such as analgesia or anti-inflammatory properties, making it relevant in therapeutic contexts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Boiling Point: Not specified but expected to be relatively high due to its organic nature.
  • Density: Approximately 0.844 g/mL at 25 °C.
  • Solubility: Soluble in organic solvents such as chloroform and ethyl acetate.

Chemical Properties

  • pKa Value: Estimated around 9.71, indicating moderate basicity.
  • Flash Point: Approximately 158 °F (70 °C), suggesting flammability precautions during handling.

These properties are crucial for understanding how N-(4-Isobutoxybenzyl)-1-butanamine behaves under various conditions, influencing its stability and reactivity.

Applications

N-(4-Isobutoxybenzyl)-1-butanamine has notable applications in scientific research:

  1. Biochemical Research: It serves as a biochemical tool in proteomics studies, aiding in protein interaction analysis.
  2. Pharmaceutical Development: Its structural properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
  3. Synthetic Intermediate: It can act as an intermediate in synthesizing other complex organic molecules used in medicinal chemistry.
Introduction to N-(4-Isobutoxybenzyl)-1-butanamine in Contemporary Research

N-(4-Isobutoxybenzyl)-1-butanamine is a synthetic amine derivative characterized by the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol [1]. Structurally, it features a butylamine chain linked to a benzyl group substituted at the para-position with an isobutoxy moiety (–OCH₂CH(CH₃)₂). This molecular architecture places it within a broader class of N-substituted benzylamine derivatives investigated for their potential interactions with neurological targets, particularly monoamine oxidases (MAOs). Unlike therapeutic agents with established clinical profiles, this compound exists primarily within the realm of preclinical research, where its significance stems from its structural relationship to biologically active phenalkylamine derivatives. Its emergence in scientific literature is closely tied to forensic and pharmacological investigations into structurally modified "designer" amphetamine analogues, where N-alkyl chain extension represents a common clandestine strategy to circumvent drug legislation while potentially altering psychoactive properties [2]. Current research focuses on elucidating its fundamental pharmacochemistry rather than therapeutic application.

Table 1: Fundamental Chemical Data for N-(4-Isobutoxybenzyl)-1-butanamine

PropertyValue
Systematic NameN-(4-Isobutoxybenzyl)-1-butanamine
SynonymsNot widely documented
Molecular FormulaC₁₅H₂₅NO
Molecular Weight (g/mol)235.37
CAS NumberNot provided in sources
StatusResearch Use Only

Historical Context and Emergence in Pharmacological Literature

The documented history of N-(4-Isobutoxybenzyl)-1-butanamine is sparse, reflecting its status as a relatively obscure research compound rather than a well-studied drug candidate. Its emergence in the scientific landscape is best understood within the context of systematic investigations into homologues and analogues of ring-substituted amphetamines, particularly those appearing on the illicit drug market as "designer" substances. Forensic and pharmacological research groups have deliberately synthesized and characterized such N-alkylated derivatives to populate analytical databases for identification purposes and to explore structure-activity relationships (SAR) [2].

Synthesis routes for closely related N-alkyl benzylamine derivatives typically employ reductive amination as the key step. This robust and versatile method involves the condensation of the corresponding aldehyde (in this case, 4-isobutoxybenzaldehyde) with the primary amine (1-butanamine), forming an imine intermediate, which is subsequently reduced to the secondary amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), chosen for their ability to selectively reduce the imine in the presence of other functional groups under mild, often slightly acidic conditions (pH 4-5) that favor imine formation [6]. While the specific synthesis of N-(4-Isobutoxybenzyl)-1-butanamine isn't detailed in the provided sources, its commercial availability for research use confirms its accessibility via such standard organic synthetic methods [1]. Its appearance parallels trends observed with sulfur-containing amphetamines like 4-methylthioamphetamine (4-MTA), where clandestine laboratories synthesized N-ethyl (N-MTEA), N-propyl (N-MTPA), and N-butyl (N-MTBA) homologues to explore or exploit altered pharmacological profiles [2]. The isobutoxy substituent, replacing the methylthio group of 4-MTA homologues, represents a distinct structural variation likely explored to probe the impact of ether-linked branched alkyl chains on biological activity, particularly concerning MAO inhibition and potential serotonergic effects inferred from its structural relatives.

Theoretical Frameworks Governing Its Biological Activity

The primary theoretical framework underpinning the potential biological activity of N-(4-Isobutoxybenzyl)-1-butanamine centers on its structural analogy to known inhibitors of monoamine oxidase A (MAO-A), particularly within the context of N-alkylated phenalkylamine derivatives. Research on homologues of 4-methylthioamphetamine (4-MTA) provides the most direct conceptual basis. Studies demonstrated that extending the N-alkyl chain of 4-MTA progressively decreases MAO-A inhibitory potency. Specifically, 4-MTA itself and its N-methyl homologue (4-MTMA) were potent, reversible MAO-A inhibitors. However, the N-ethyl (4-MTEA), N-propyl (4-MTPA), and N-butyl (4-MTBA) homologues exhibited significantly reduced potency as the alkyl chain lengthened [2]. This established a clear Structure-Activity Relationship (SAR): increasing bulk at the amine nitrogen diminishes MAO-A inhibition for this structural class.

Table 2: Theoretical Structure-Activity Relationships for MAO-A Inhibition in N-Alkylated Phenalkylamine Analogues

Structural Feature VariationPostulated Impact on MAO-A Inhibition (Based on Homologues)Inference for N-(4-Isobutoxybenzyl)-1-butanamine
N-Alkyl Chain Length IncreaseProgressive decrease in potency (Methyl > Ethyl > Propyl > Butyl)Butyl chain predicts low MAO-A inhibitory potency
N-Alkyl Chain Branching (e.g., Isobutyl)Undocumented in sources, potentially similar or further reduced activity vs. linear chainIsobutoxy ring substituent distinct from N-alkyl; N-butyl chain linear
Ring Substituent (Isobutoxy vs. Methylthio)Electron-donating character similar; steric bulk of isobutoxy greaterUnknown effect; requires empirical testing vs. thioether analogues
Secondary Amine vs. Tertiary AmineSecondary amines generally show better MAO-A inhibition than tertiary in these seriesSecondary amine structure aligns with potential (albeit likely weak) activity

Given that N-(4-Isobutoxybenzyl)-1-butanamine possesses a linear N-butyl chain, the SAR derived from 4-MTBA strongly suggests it would possess weak MAO-A inhibitory activity, significantly less than compounds like 4-MTA or 4-MTMA. While the isobutoxy substituent on the aromatic ring differentiates it from the methylthio group of the 4-MTA series, both are electron-donating groups, potentially favoring interaction with similar enzymatic pockets, albeit with steric and electronic variations that remain uncharacterized. The compound's secondary amine functionality is consistent with the structure of active MAO-A inhibitors in related series, but the N-butyl chain length is a major negative predictor based on homologous series data [2].

Beyond MAO-A, theoretical interactions with other neurochemical targets remain speculative. Its benzylamine core might suggest potential, albeit likely weak, activity traceable to trace amine-associated receptor (TAAR) modulation. The isobutoxy group's lipophilicity could influence blood-brain barrier penetration, but no data exists to confirm central nervous system effects. The absence of a methylenedioxy ring (characteristic of MDMA-like entactogens) or a primary amine beta to the ring (characteristic of classical amphetamine stimulants) further distinguishes it from these major classes, suggesting a distinct, and currently undefined, potential pharmacological profile requiring empirical validation.

Knowledge Gaps and Unresolved Research Questions

Significant gaps exist in understanding N-(4-Isobutoxybenzyl)-1-butanamine, hindering any robust prediction of its biological significance or risks. Key unresolved questions include:

  • Definitive Target Engagement Profiles: The theoretical framework based on 4-MTA homologues suggests weak MAO-A inhibition, but no empirical data exists to confirm or quantify MAO-A or MAO-B inhibition by this specific isobutoxy derivative. Its affinity for monoamine transporters (SERT, NET, DAT), TAARs, serotonin receptors (e.g., 5-HT₂A), or other neuropharmacological targets remains entirely unexplored [2]. Does the isobutoxy group confer any unexpected target selectivity compared to thioether or methoxy analogues?

  • Metabolic Pathways and Kinetics: The metabolic fate of N-(4-Isobutoxybenzyl)-1-butanamine is completely unknown. Studies on related compounds like 4-MTA indicate pathways involving N-dealkylation, oxidative deamination, ring hydroxylation, and conjugation [2]. Key questions include:

  • Is the N-butyl chain susceptible to oxidative removal, potentially generating the primary amine 4-isobutoxybenzylamine?
  • What are the major Phase I metabolites (e.g., via cytochrome P450 isoforms) and Phase II conjugates?
  • What are the elimination half-life and bioavailability parameters in vivo?
  • Structural Determinants of the Isobutoxy Moiety: The impact of replacing the sulfur in 4-MTA homologues with an oxygen atom and introducing branched alkyl chain sterics (isobutoxy vs. linear alkoxy) on target interactions is unexplored. Does the isobutoxy group alter potency, selectivity, or metabolic stability compared to simpler alkoxy (e.g., methoxy, ethoxy) or thioether analogues? Computational modeling studies could begin to address this gap.

  • Functional Neuropharmacological Effects: There is a complete absence of data on the functional effects of this compound in cellular assays (e.g., neurotransmitter release, uptake inhibition) or in animal models of behavior (e.g., locomotor activity, drug discrimination, anxiety, neurotoxicity). Does its weak predicted MAO-A inhibition translate to any measurable functional effect, or are other potential targets more relevant?

Properties

CAS Number

1040691-91-5

Product Name

N-(4-Isobutoxybenzyl)-1-butanamine

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]butan-1-amine

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

InChI

InChI=1S/C15H25NO/c1-4-5-10-16-11-14-6-8-15(9-7-14)17-12-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3

InChI Key

IOZHGVDKRSBBGC-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=C(C=C1)OCC(C)C

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.